molecular formula C19H28N4O2S B2586415 3-[2-[butyl(methyl)amino]ethyl]-6-(4-morpholinyl)-2-sulfanylidene-1H-quinazolin-4-one CAS No. 689768-59-0

3-[2-[butyl(methyl)amino]ethyl]-6-(4-morpholinyl)-2-sulfanylidene-1H-quinazolin-4-one

Cat. No. B2586415
CAS RN: 689768-59-0
M. Wt: 376.52
InChI Key: BFAQHOKYGODPBW-UHFFFAOYSA-N
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Description

The compound “3-[2-[butyl(methyl)amino]ethyl]-6-(4-morpholinyl)-2-sulfanylidene-1H-quinazolin-4-one” is a type of quinazoline . Its formula is C19H28N4O2S, and it has an average mass of 376.518 and a monoisotopic mass of 376.19330 .


Molecular Structure Analysis

The InChI string of the compound is InChI=1S/C19H28N4O2S/c1-3-4-7-21(2)8-9-23-18(24)16-14-15(22-10-12-25-13-11-22)5-6-17(16)20-19(23)26/h5-6,14H,3-4,7-13H2,1-2H3,(H,20,26) . This provides a detailed description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a net charge of 0 . More detailed physical and chemical properties couldn’t be found in the search results.

Scientific Research Applications

Synthesis and Characterization

The synthesis of amino- and sulfanyl-derivatives of benzoquinazolinones, including compounds similar to the specified chemical structure, involves palladium-catalyzed Buchwald–Hartwig coupling reactions. These reactions are optimized using Pd(OAc)2 with XantPhos in the presence of KOt-Bu, highlighting a methodological approach to accessing a variety of quinazolinone derivatives with potential biological activities. The synthesis process includes condensation and subsequent reactions with piperazines or mercaptans to produce compounds with significant anticancer activity (Nowak et al., 2015).

Antibacterial Activity

Quinazolin-4-one derivatives containing oxadiazolin-5-thione moieties were synthesized and evaluated for their antibacterial activity. The process involved esterification, hydrazinolysis, and refluxing with potassium hydroxide and carbon disulfide, leading to the formation of oxadiazolin-5-thione derivatives. These compounds, especially the morpholino derivatives, exhibited encouraging antibacterial activity, demonstrating the potential of quinazolinone derivatives in antimicrobial research (Ahmed et al., 2007).

Antitumor and Monoamine Oxidase Inhibition

A study on 2-sulfanyl-substituted 3-ethyl-3H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-ones revealed compounds with high anti-monoamine oxidase and antitumor activity. This illustrates the compound's potential in treating disorders related to monoamine oxidase activity and cancer (Markosyan et al., 2015).

Anticancer Activity Optimization

The synthesis and characterization of quinoline and quinazoline derivatives, through the treatment of 3-methylcyclohexanone with ethyl formate and sodium methoxide, resulted in compounds with calculated HOMO and LUMO energies indicating charge transfer. This research underscores the importance of structural modification in optimizing quinazolinone derivatives for enhanced anticancer activities (Mohamed et al., 2020).

properties

IUPAC Name

3-[2-[butyl(methyl)amino]ethyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O2S/c1-3-4-7-21(2)8-9-23-18(24)16-14-15(22-10-12-25-13-11-22)5-6-17(16)20-19(23)26/h5-6,14H,3-4,7-13H2,1-2H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFAQHOKYGODPBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)CCN1C(=O)C2=C(C=CC(=C2)N3CCOCC3)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-[butyl(methyl)amino]ethyl]-6-(4-morpholinyl)-2-sulfanylidene-1H-quinazolin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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